

Preclinical Profile of LEO 39652: A "Dual-Soft" PDE4 Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

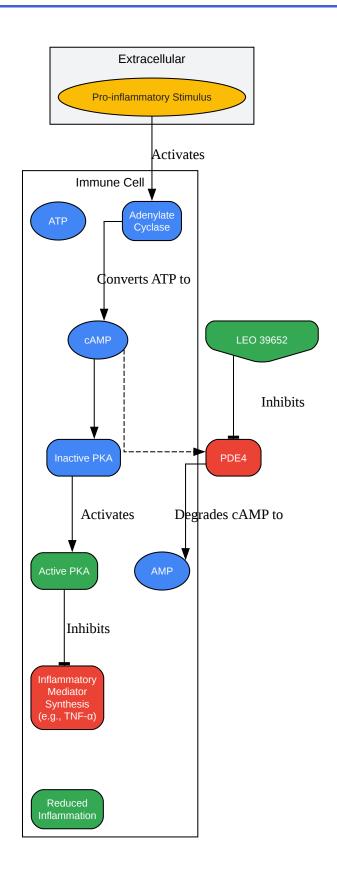
LEO 39652 is a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma, designed as a "dual-soft" drug for the topical treatment of atopic dermatitis.[1][2][3] The "dualsoft" concept is a medicinal chemistry strategy aimed at minimizing systemic side effects by designing a molecule that is potent at the target site (the skin) but is rapidly metabolized to inactive forms upon entering systemic circulation.[1][3] This is achieved by incorporating ester functionalities that are susceptible to hydrolysis by esterases present in human blood and liver. This guide provides a comprehensive overview of the preclinical data available for **LEO 39652**.

Mechanism of Action

LEO 39652 exerts its pharmacological effect by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **LEO 39652** leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and deactivates downstream inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF- α). The main metabolites of **LEO 39652**, formed through the hydrolysis of its lactone ring and/or isopropyl ester moiety, are pharmacologically inactive.

Signaling Pathway Diagram





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Caption: Mechanism of action of LEO 39652 as a PDE4 inhibitor.



Quantitative Data

In Vitro Potency

Target	IC50 (nM)	Assay	
PDE4A	1.2	Enzymatic Assay	
PDE4B	1.2	Enzymatic Assay	
PDE4C	3.0	Enzymatic Assay	
PDE4D	3.8	Enzymatic Assay	
TNF-α release	6.0	LPS-stimulated Human Whole Blood Assay	

Data sourced from MedchemExpress product information.

In Vivo Pharmacokinetics (Intravenous Administration)

Species	Dose (mg/kg)	Total Clearance (mL/min/kg)	Total AUC (%)
Rat	0.075	930	4
Minipig	0.5	200	6
Monkey	2.0	300	6

Data sourced from MedchemExpress product information.

Experimental Protocols PDE4 Enzymatic Assay (General Protocol)

A generic protocol for a PDE4 enzymatic assay is described below, as the specific protocol for **LEO 39652** has not been detailed in the available literature.

- Reagents and Materials:
 - Recombinant human PDE4 isoforms (A, B, C, D)



- [3H]-cAMP (radiolabeled substrate)
- Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
- LEO 39652 (or other test inhibitors) dissolved in DMSO
- Scintillation cocktail
- 96-well microplates
- Scintillation counter
- Procedure:
 - 1. Prepare serial dilutions of **LEO 39652** in assay buffer.
 - 2. In a 96-well plate, add the PDE4 enzyme, [3H]-cAMP, and the test inhibitor at various concentrations.
 - 3. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
 - 4. Terminate the reaction by adding a stop solution (e.g., boiling water).
 - 5. The product, [3H]-AMP, is separated from the unreacted [3H]-cAMP using an appropriate method (e.g., ion-exchange chromatography).
 - 6. Add a scintillation cocktail to the wells.
 - 7. Measure the radioactivity using a scintillation counter.
 - 8. Calculate the percent inhibition for each concentration of **LEO 39652** and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α Release Assay in Human Whole Blood (General Protocol)

The following is a representative protocol for measuring TNF- α release in lipopolysaccharide (LPS)-stimulated human whole blood.



- · Reagents and Materials:
 - Freshly drawn human whole blood from healthy donors (anticoagulant: heparin)
 - Lipopolysaccharide (LPS) from E. coli
 - LEO 39652 dissolved in DMSO
 - RPMI 1640 cell culture medium
 - Human TNF-α ELISA kit
 - 96-well cell culture plates
 - CO2 incubator (37°C, 5% CO2)
 - Centrifuge
 - Plate reader
- Procedure:
 - 1. Dilute the whole blood with RPMI 1640 medium.
 - 2. Add serial dilutions of **LEO 39652** to the wells of a 96-well plate.
 - 3. Add the diluted whole blood to the wells.
 - 4. Stimulate the cells with a final concentration of LPS (e.g., 100 ng/mL).
 - 5. Incubate the plate for a specified period (e.g., 18-24 hours) in a CO2 incubator.
 - 6. Centrifuge the plate to pellet the blood cells.
 - 7. Collect the supernatant (plasma).
 - 8. Measure the concentration of TNF- α in the supernatant using a human TNF- α ELISA kit according to the manufacturer's instructions.



9. Calculate the percent inhibition of TNF- α release for each concentration of **LEO 39652** and determine the IC50 value.

In Vitro Metabolic Stability in Liver Microsomes (General Protocol)

This protocol outlines a typical procedure for assessing the metabolic stability of a compound in liver microsomes.

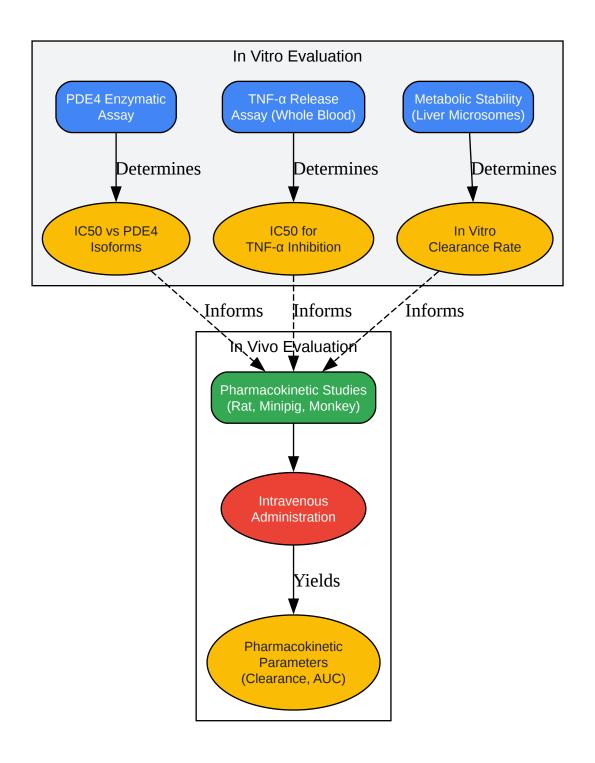
- · Reagents and Materials:
 - Pooled human liver microsomes
 - NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
 - Phosphate buffer (pH 7.4)
 - LEO 39652 dissolved in a suitable solvent (e.g., acetonitrile or DMSO)
 - Acetonitrile (for reaction termination)
 - Internal standard for LC-MS/MS analysis
 - LC-MS/MS system
- Procedure:
 - 1. Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
 - 2. In a microcentrifuge tube, combine the liver microsomes and **LEO 39652** in phosphate buffer.
 - 3. Initiate the metabolic reaction by adding the NADPH regenerating system.
 - 4. Incubate the reaction mixture at 37°C.



- 5. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.
- 6. Centrifuge the samples to precipitate the proteins.
- 7. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of **LEO 39652**.
- 8. Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of **LEO 39652**.

Experimental Workflow Diagram





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Caption: Preclinical experimental workflow for LEO 39652.

Conclusion



The preclinical data for **LEO 39652** demonstrate its high potency as an inhibitor of PDE4 isoforms and its effectiveness in reducing TNF-α release. The "dual-soft" nature of the molecule is supported by in vivo pharmacokinetic studies showing high clearance rates in multiple species, suggesting rapid systemic elimination and potentially a favorable safety profile for a topically applied drug. However, it is important to note that despite the promising preclinical profile, the clinical development of **LEO 39652** for atopic dermatitis was halted due to a lack of efficacy, which was attributed to insufficient drug availability at the target site in the skin. This highlights the critical importance of bridging the gap between preclinical findings and clinical outcomes in topical drug development.

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